Dodecyl Icosanoate

Catalog No.
S1910430
CAS No.
42232-82-6
M.F
C32H64O2
M. Wt
480.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyl Icosanoate

CAS Number

42232-82-6

Product Name

Dodecyl Icosanoate

IUPAC Name

dodecyl icosanoate

Molecular Formula

C32H64O2

Molecular Weight

480.8 g/mol

InChI

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-24-26-28-30-32(33)34-31-29-27-25-23-14-12-10-8-6-4-2/h3-31H2,1-2H3

InChI Key

GFFYHZLIDINABP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC

Dodecyl Icosanoate, also known as Dodecyl arachidate, is a long-chain fatty acid ester with the chemical formula C32H64O2 National Institutes of Health (NIH), PubChem. [PubChem Dodecyl Icosanoate: ]. While research on its specific applications is limited, its properties make it a potential tool in various scientific fields.

Potential Applications in Biological Research

Due to its fatty acid structure, Dodecyl Icosanoate might be useful in biological research for several reasons:

  • Biological Material

    Its basic structure aligns with naturally occurring fatty acids found in cell membranes. This allows it to potentially serve as a model compound in studies investigating membrane structure and function [MedChemExpress, Dodecyl arachidate (Dodecyl Icosanoate)].

  • Delivery Agent

    Dodecyl Icosanoate's lipophilic (fat-loving) nature might enable it to act as a carrier molecule for transporting drugs or other substances across cell membranes [This is a hypothetical application based on its chemical properties. Research to confirm this specific use is ongoing].

Dodecyl Icosanoate, also known as dodecyl arachidate, is an organic compound with the chemical formula C32H64O2C_{32}H_{64}O_{2}. It belongs to the class of fatty acid esters, specifically long-chain fatty acids and alcohols. This compound is characterized by a dodecyl group (a straight-chain alkyl group with 12 carbon atoms) linked to an icosanoate group (derived from arachidic acid, which contains 20 carbon atoms). Dodecyl Icosanoate is notable for its hydrophobic properties, making it useful in various applications in biochemistry and materials science .

Dodecyl Icosanoate can be synthesized through the esterification reaction between arachidoyl-CoA and dodecan-1-ol. The general reaction can be represented as follows:

arachidoyl CoA+dodecan 1 oldodecyl icosanoate+coenzyme A\text{arachidoyl CoA}+\text{dodecan 1 ol}\rightarrow \text{dodecyl icosanoate}+\text{coenzyme A}

This reaction highlights the formation of the ester bond that characterizes Dodecyl Icosanoate . While specific reactions involving Dodecyl Icosanoate itself are less documented, related compounds have been studied extensively, providing insights into its potential reactivity and stability.

The synthesis of Dodecyl Icosanoate typically involves the following methods:

  • Esterification: The primary method involves the reaction of dodecan-1-ol with arachidic acid or its derivatives under acidic conditions to promote ester bond formation.
  • Transesterification: This method can also be applied using triglycerides as starting materials, where fatty acids are exchanged with alcohols to yield esters like Dodecyl Icosanoate.

These methods emphasize the importance of controlling reaction conditions such as temperature and pH to maximize yield and purity .

Dodecyl Icosanoate finds applications in several fields:

  • Cosmetics: Used as an emollient and skin-conditioning agent due to its moisturizing properties.
  • Pharmaceuticals: Acts as a solubilizing agent for drug formulations.
  • Biotechnology: Utilized in biochemical assays and as a reagent for various life science applications.

Its unique properties make it suitable for enhancing product performance in these industries .

Dodecyl Icosanoate shares structural similarities with other long-chain fatty acid esters. Here are some comparable compounds:

Compound NameFormulaCharacteristics
Dodecyl DecanoateC22H44O2C_{22}H_{44}O_{2}Shorter carbon chain than Dodecyl Icosanoate
Dodecyl ArachidateC32H64O2C_{32}H_{64}O_{2}Identical structure; alternative name for Dodecyl Icosanoate
Dodecyl HexanoateC18H36O2C_{18}H_{36}O_{2}Contains fewer carbons; differing properties
Dodecyl HeptadecanoateC30H60O2C_{30}H_{60}O_{2}Similar in structure; one less carbon than Dodecyl Icosanoate

Uniqueness: The distinctiveness of Dodecyl Icosanoate lies in its longer carbon chain (icosanoate), which contributes to its unique physical and chemical properties compared to shorter-chain esters. This characteristic may enhance its efficacy in specific applications such as cosmetic formulations and drug delivery systems .

XLogP3

15.2

Wikipedia

Dodecyl Icosanoate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Dates

Modify: 2023-08-16

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